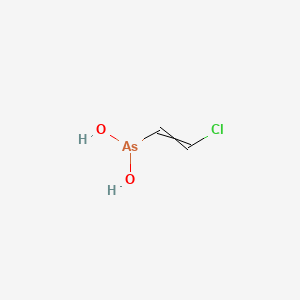
2-Chlorovinylarsonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorovinylarsonic acid.
Reduction: It can be reduced to form less oxidized arsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorovinylarsonic acid.
Reduction: Various reduced arsenic compounds.
Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted arsenic compounds.
Aplicaciones Científicas De Investigación
2-Chlorovinylarsonous acid has several scientific research applications:
Chemistry: Used as a marker for the detection of lewisite exposure.
Biology: Studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups.
Medicine: Investigated for its toxicological effects and potential antidotes for lewisite poisoning.
Mecanismo De Acción
The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .
Comparación Con Compuestos Similares
2-Chlorovinylarsonic acid: The oxidized form of 2-chlorovinylarsonous acid.
Lewisite: The parent compound from which this compound is derived.
Other organoarsenic compounds: Such as dimethylarsinic acid and monomethylarsonic acid.
Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .
Propiedades
Fórmula molecular |
C2H4AsClO2 |
|---|---|
Peso molecular |
170.42 g/mol |
Nombre IUPAC |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
Clave InChI |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
SMILES canónico |
C(=C[As](O)O)Cl |
Sinónimos |
2-chlorovinylarsonous acid 2-CVAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















